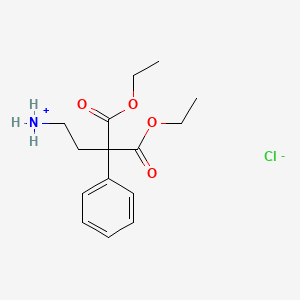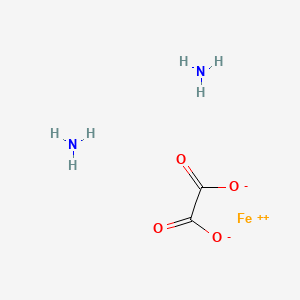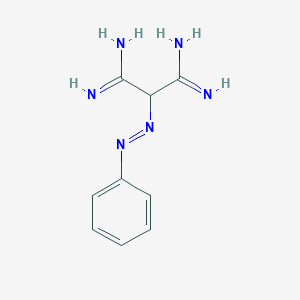
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound characterized by its distinctive structure, which includes a dioxaphosphinan ring and a phenylsulfanyl group
Preparation Methods
The synthesis of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a phenylsulfanyl compound with a dioxaphosphinan precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form specific interactions with active sites, while the dioxaphosphinan ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-one include other organophosphorus compounds with dioxaphosphinan rings and phenylsulfanyl groups. the unique combination of these functional groups in this compound provides distinct chemical and biological properties. Some similar compounds include:
- 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-thione
- 4-Methyl-2-(phenylsulfanyl)-1,3,2lambda~5~-dioxaphosphinan-2-selenone These compounds share structural similarities but differ in their reactivity and applications due to the presence of different heteroatoms.
Properties
CAS No. |
53909-41-4 |
|---|---|
Molecular Formula |
C10H13O3PS |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
4-methyl-2-phenylsulfanyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C10H13O3PS/c1-9-7-8-12-14(11,13-9)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
NWAUQQCPFBMVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOP(=O)(O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


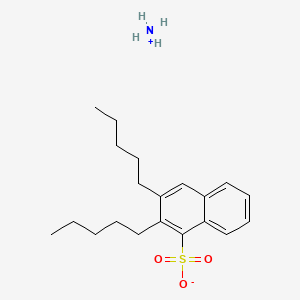
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
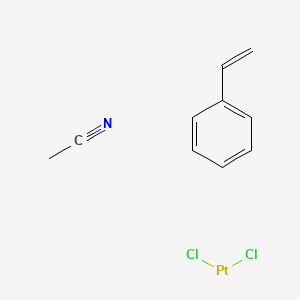
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
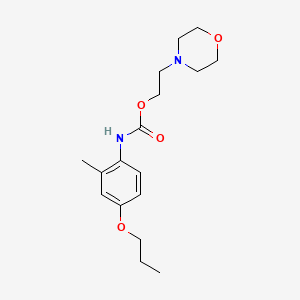
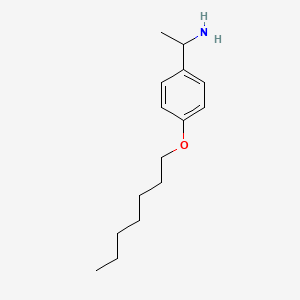
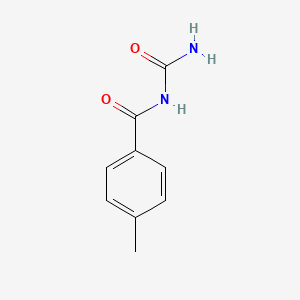
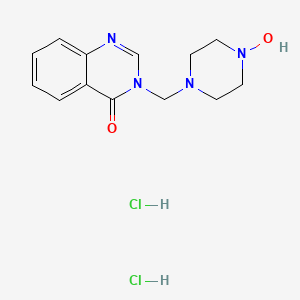
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
